Product packaging for Hydrocortamate hydrochloride(Cat. No.:CAS No. 125-03-1)

Hydrocortamate hydrochloride

Cat. No.: B1673444
CAS No.: 125-03-1
M. Wt: 512.1 g/mol
InChI Key: AKQNAIYKSALPKV-OYHXESGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Synthetic Glucocorticoid Derivative

Hydrocortamate (B1605424) hydrochloride is a synthetic glucocorticoid steroid, specifically an ester-salt of hydrocortisone (B1673445). ontosight.aioup.com It is chemically known as 17-hydroxycorticosterone-21-diethylaminoacetate hydrochloride. oup.com As a derivative of the naturally occurring steroid hormone cortisol, which is produced by the adrenal gland, hydrocortamate hydrochloride is classified as a synthetic glucocorticoid. ontosight.ai This class of steroid hormones is characterized by its ability to bind to the cortisol receptor, initiating a range of significant cardiovascular, metabolic, immunologic, and homeostatic effects. drugbank.com

The molecular structure of this compound is [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate. nih.gov It is categorized as a glycinyl ester, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a glucocorticoid, a 3-oxo-Delta(4) steroid, and a tertiary alpha-hydroxy ketone. nih.gov Its function as an anti-inflammatory and immunosuppressive agent is directly related to its chemical structure. nih.govebi.ac.uk

Chemical Properties of this compound

Property Value
Molecular Formula C27H42ClNO6 ebi.ac.uk
Molecular Weight 512.09 g/mol ebi.ac.uk
IUPAC Name 2-[(1R,3aS,3bS,9aR,9bS,10S,11aS)-1,10-dihydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethyl 2-(diethylamino)acetate hydrochloride drugbank.com

| CAS Number | 125-03-1 drugbank.com |

Historical Perspective of Glucocorticoid Research and Therapeutic Development

The journey of glucocorticoid research began in 1930 with the discovery that extracts from animal adrenal glands could treat adrenal failure in humans. nih.govresearchgate.net By 1940, researchers understood that adrenal cortex hormones were steroids with two main categories: those affecting sodium and fluid retention and those with anti-inflammatory properties. nih.govclinexprheumatol.org A significant milestone occurred in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis. nih.govresearchgate.net This led to the widespread use of cortisone and ACTH for stimulating the body's own cortisone production. nih.gov

The 1950s saw further advancements, with the introduction of oral and intra-articular administration of cortisone and hydrocortisone in 1950-51. researchgate.netclinexprheumatol.org Between 1954 and 1958, six synthetic steroids were developed for systemic anti-inflammatory therapy. nih.govresearchgate.net Hydrocortamate was first approved in 1956. nih.govebi.ac.uk By the 1960s, the primary toxic effects of long-term corticosteroid use had been identified. nih.govresearchgate.net The 1970s brought the use of methotrexate (B535133) and other anti-metabolites alongside corticosteroids to reduce the required dosages for treating rheumatic diseases. nih.gov

Scope and Significance of this compound Research

This compound is recognized for its anti-inflammatory and immunosuppressive properties. ontosight.aidrugbank.com Research has focused on its mechanism of action, which involves binding to the cytosolic glucocorticoid receptor. nih.govdrugbank.com This binding leads to the translocation of the receptor-ligand complex into the cell nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA. nih.govdrugbank.com This interaction modulates the expression of specific target genes. nih.govdrugbank.com

The anti-inflammatory effects of corticosteroids like hydrocortamate are believed to be mediated by lipocortins, which are inhibitory proteins of phospholipase A2. nih.govdrugbank.com By inhibiting this enzyme, the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation, is controlled. nih.govdrugbank.com Furthermore, glucocorticoids suppress the immune system by inhibiting the genes that code for various interleukins (IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8) and TNF-alpha. drugbank.com This reduction in cytokine production limits the proliferation of T-cells and also suppresses humoral immunity by causing B-cells to express fewer IL-2 and IL-2 receptors, thereby diminishing B-cell clonal expansion and antibody synthesis. nih.govdrugbank.com The study of hydrocortamate and similar synthetic glucocorticoids continues to be significant in understanding and developing treatments for a variety of inflammatory and autoimmune conditions. drugbank.comdrugbank.com

Synonyms for this compound

Synonym
Cortisol, 21-ester with N,N-diethylglycine, hydrochloride ontosight.ai
Etacort drugbank.com
Hidrocortamato ontosight.ai
Hydrocortamate chloride ontosight.ai
Hydrocortamatum ontosight.ai
Magnacort ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42ClNO6 B1673444 Hydrocortamate hydrochloride CAS No. 125-03-1

Properties

CAS No.

125-03-1

Molecular Formula

C27H42ClNO6

Molecular Weight

512.1 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate;hydrochloride

InChI

InChI=1S/C27H41NO6.ClH/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4;/h13,19-21,24,30,33H,5-12,14-16H2,1-4H3;1H/t19-,20-,21-,24+,25-,26-,27-;/m0./s1

InChI Key

AKQNAIYKSALPKV-OYHXESGYSA-N

SMILES

CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.Cl

Isomeric SMILES

CCN(CC)CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.Cl

Canonical SMILES

CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.Cl

Appearance

Solid powder

Other CAS No.

125-03-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydrocortamate Hydrochloride;  Ethamicort;  Ulcort;  Magnacort;  Hydrocortamate HCl;  UNII-9QM8U7R83W; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Binding and Ligand-Receptor Complex Formation

The initial and pivotal step in the mechanism of action of Hydrocortamate (B1605424) hydrochloride is its binding to the glucocorticoid receptor (GR). This process sets in motion a cascade of events that ultimately leads to the therapeutic effects of the compound.

Cytosolic Glucocorticoid Receptor Interaction

Hydrocortamate hydrochloride, upon entering a target cell, interacts with the glucocorticoid receptor, which resides in the cytoplasm in an inactive state. nih.govdrugbank.com This receptor is part of a complex of chaperone proteins. The binding of this compound to this cytosolic receptor is a critical initiating event.

Nuclear Translocation of Receptor-Ligand Complex

Following the binding of this compound, the glucocorticoid receptor undergoes a conformational change. This alteration causes the dissociation of the chaperone proteins and exposes a nuclear localization signal on the receptor. The newly formed this compound-receptor complex then translocates from the cytoplasm into the cell nucleus. nih.govdrugbank.com

Gene Regulation and Transcriptional Modulation

Once inside the nucleus, the this compound-receptor complex functions as a ligand-activated transcription factor, directly influencing the expression of specific genes.

Glucocorticoid Response Element (GRE) Binding

The primary mechanism of gene regulation by the this compound-receptor complex is its direct binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govdrugbank.com These GREs are located in the promoter regions of target genes. This interaction can either enhance or suppress the transcription of these genes.

Interaction with Basic Transcription Factors

The DNA-bound this compound-receptor complex does not act in isolation. It interacts with other proteins, known as basic transcription factors, to modulate gene expression. nih.govdrugbank.com This interaction can influence the assembly of the transcriptional machinery on the promoter of the target gene, thereby affecting the rate of transcription.

Upregulation of Specific Target Gene Expression

A key outcome of the interaction between the this compound-receptor complex, GREs, and basic transcription factors is the increased expression of specific target genes. nih.govdrugbank.com For instance, the anti-inflammatory effects of corticosteroids are thought to involve the upregulation of genes encoding for lipocortins. These proteins inhibit phospholipase A2, an enzyme involved in the biosynthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Anti-inflammatory Signal Transduction Pathways

Hydrocortamate, a synthetic glucocorticoid, exerts its anti-inflammatory effects through a complex series of molecular and cellular interactions. drugbank.com Upon entering a target cell, it binds to the cytosolic glucocorticoid receptor (GR). patsnap.com This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the cell nucleus. patsnap.com Within the nucleus, the activated receptor-ligand complex modulates gene expression, which is the foundation of its anti-inflammatory properties. drugbank.compatsnap.com This modulation occurs through two primary genomic mechanisms: transactivation, which involves the direct binding of the GR to Glucocorticoid Response Elements (GREs) to upregulate gene transcription, and transrepression, where the GR interacts with other transcription factors to repress their activity. nih.govconicet.gov.ar

Role of Lipocortins and Phospholipase A2 Inhibition

A cornerstone of hydrocortamate's anti-inflammatory action involves the induction of a class of proteins known as lipocortins, now more commonly referred to as annexins. drugbank.compatsnap.com The activated glucocorticoid receptor complex stimulates the synthesis of these inhibitory proteins. patsnap.comnih.gov Lipocortins play a crucial role in suppressing inflammation by inhibiting the enzyme Phospholipase A2 (PLA2). drugbank.com

PLA2 is a key enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid, a precursor for various pro-inflammatory mediators. drugbank.comfrontiersin.org The inhibition of PLA2 by lipocortins is not a direct enzymatic interaction. nih.govnih.gov Instead, it is primarily attributed to a "substrate depletion model". nih.gov In this model, lipocortins (or annexins) bind to the phospholipid substrates, effectively sequestering them and making them inaccessible to PLA2. nih.govescholarship.org This inhibition is dependent on the concentration of the phospholipid substrate; at very low substrate levels, the inhibition is potent, but it can be overcome as substrate concentrations increase. nih.govcore.ac.uk By preventing the action of PLA2, hydrocortamate effectively cuts off the supply of arachidonic acid, thereby halting the downstream production of inflammatory eicosanoids. drugbank.com

Regulation of Prostaglandin (B15479496) and Leukotriene Biosynthesis

The inhibition of Phospholipase A2 by lipocortins directly leads to the downregulation of prostaglandin and leukotriene biosynthesis. drugbank.com Prostaglandins and leukotrienes are potent lipid mediators derived from arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively, and are central to the inflammatory response. frontiersin.org They contribute to vasodilation, increased vascular permeability, pain, and fever.

By inducing the synthesis of a PLA2 inhibitor, hydrocortamate effectively blocks the generation of prostaglandins. drugbank.comnih.gov Studies have shown that the anti-phospholipase effect of steroids like hydrocortisone (B1673445) is mediated by a polypeptide inhibitor, referred to as macrocortin in older literature, which is now understood to be part of the lipocortin/annexin family. nih.gov The formation of this inhibitor is dependent on protein synthesis, as it can be blocked by agents like cycloheximide. nih.govcapes.gov.br By preventing the release of the common precursor, arachidonic acid, hydrocortamate ensures that the entire cascade of eicosanoid production, including both prostaglandins and leukotrienes, is suppressed. drugbank.compatsnap.com

Inhibition of NF-κB and Other Inflammatory Transcription Factors

A major genomic mechanism for the anti-inflammatory action of hydrocortamate is the inhibition of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govconicet.gov.ar These factors are critical in orchestrating the expression of a wide array of genes involved in inflammation, including those for cytokines, chemokines, and adhesion molecules. nih.gov

This inhibitory action, known as transrepression, does not involve the glucocorticoid receptor (GR) binding directly to DNA. conicet.gov.ar Instead, the hydrocortamate-activated GR physically interacts with the protein components of the NF-κB and AP-1 complexes. nih.gov This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements and initiating the transcription of their target inflammatory genes. conicet.gov.ar For example, hydrocortisone has been shown to inhibit the nuclear translocation of NF-κB, thereby blocking its ability to regulate key immune-response genes. nih.govnih.gov This suppression of NF-κB activity leads to a significant reduction in the expression of inflammatory mediators like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.govscholaris.ca

Transcription Factor Effect of Hydrocortamate-Activated GR Outcome
Nuclear Factor-kappa B (NF-κB) Direct protein-protein interaction (transrepression), preventing DNA binding. nih.govconicet.gov.arDecreased transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govnih.gov
Activator Protein-1 (AP-1) Direct protein-protein interaction (transrepression), impairing transcriptional activity. nih.govconicet.gov.arRepression of inflammatory gene expression. nih.gov
T-bet Protein-protein interaction and diminished DNA binding; inhibition of mRNA and protein expression. conicet.gov.arInhibition of T helper 1 (Th1) inflammatory responses. conicet.gov.ar

Promotion of Anti-inflammatory Gene Expression (e.g., Interleukin-10)

In addition to repressing inflammatory genes, hydrocortamate actively promotes the expression of anti-inflammatory genes. This process, known as transactivation, occurs when the hydrocortamate-receptor complex binds directly to specific DNA sequences called Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. patsnap.comnih.gov

Anti-inflammatory Gene/Protein Mechanism of Upregulation Function
Interleukin-10 (IL-10) Modulated via complex feedback loops involving glucocorticoid action. researchgate.netnih.govPotent anti-inflammatory cytokine that suppresses immune responses.
Lipocortin-1 (Annexin A1) Transactivation via GR binding to GREs. patsnap.comnih.govInhibits Phospholipase A2, reducing prostaglandin and leukotriene synthesis. drugbank.com
Secretory Leukocyte Proteinase Inhibitor Transactivation via GR binding to GREs. nih.govAnti-inflammatory and tissue-protective effects.

Modulation of Vasoconstriction

Hydrocortamate influences vascular tone, although the mechanism is not straightforward. Clinically, administration of glucocorticoids like cortisol (hydrocortisone) can lead to an increase in blood pressure. nih.gov However, studies investigating the role of the sympathetic nervous system in this process have shown that cortisol treatment significantly suppresses muscle sympathetic activity (MSA), both at rest and in response to stimuli. nih.gov This suggests that cortisol-induced hypertension is not caused by an increase in sympathetic vasomotor drive to the muscles. The exact mechanisms by which glucocorticoids modulate vasoconstriction and blood pressure are complex and likely involve multiple pathways beyond direct sympathetic activation.

Immunomodulatory Mechanisms

Suppression of Humoral Immunity

In addition to their effects on cell-mediated immunity, glucocorticoids like hydrocortamate also suppress humoral immunity, which is mediated by B lymphocytes and the antibodies they produce. drugbank.comnih.gov This suppression targets key stages of B cell activation and function. nih.govnih.gov

Glucocorticoids cause B cells to express lower amounts of IL-2 and, crucially, the IL-2 receptor. drugbank.com The IL-2 receptor exists in different forms, with the high-affinity heterotrimeric receptor being essential for a robust response to IL-2. frontiersin.orgfrontiersin.org By reducing the expression of the receptor, hydrocortamate diminishes the ability of B cells to receive the proliferative signals that IL-2 provides, even if small amounts of the cytokine are present.

The combination of reduced IL-2 availability and decreased IL-2 receptor expression on B cells leads to a significant diminution of B cell clonal expansion. drugbank.com Clonal expansion is the process whereby a B lymphocyte that has recognized an antigen proliferates rapidly to create a large population of identical cells, all capable of producing antibodies against that specific antigen. libretexts.org By inhibiting the early events of B cell activation and proliferation, hydrocortisone effectively curtails this expansion. nih.govnih.gov Consequently, the differentiation of B cells into antibody-secreting plasma cells is hindered, resulting in reduced antibody synthesis. libretexts.orgnih.gov Studies indicate that corticosteroids have a more profound inhibitory effect on the early phases of B cell activation and proliferation compared to the final stages of differentiation into immunoglobulin-producing cells. nih.govnih.gov

Table 2: Effects of Hydrocortamate on Lymphocyte Function

Cell Type Key Effects Consequence
T Lymphocytes Inhibition of IL-2 and other cytokine gene expression. drugbank.comnih.gov Reduced activation and proliferation. drugbank.com
Reduced responsiveness of T cells to IL-1 stimulation. nih.gov Decreased T-cell mediated immune response.
B Lymphocytes Decreased expression of IL-2 and IL-2 receptors. drugbank.com Diminished clonal expansion and antibody synthesis. drugbank.com

Pharmacological Profile and Metabolic Considerations

Biotransformation Pathways

The biotransformation of hydrocortamate (B1605424) hydrochloride involves its conversion to the active moiety, hydrocortisone (B1673445) (cortisol), which then undergoes extensive metabolism. The liver is the primary site for these metabolic processes.

Hepatic Metabolism via Cytochrome P450 Enzymes (e.g., CYP3A4)

Hydrocortamate hydrochloride acts as an inducer of Cytochrome P-450 CYP3A and CYP3A4 enzymes. The active form, hydrocortisone, is primarily metabolized by the CYP3A4 isoenzyme. This enzyme is the most abundant cytochrome P450 in the human liver, responsible for the metabolism of a majority of pharmaceutical compounds and the catabolism of steroids. The regulation of the CYP3A4 gene by hydrocortisone is complex and can occur through pathways dependent on the pregnane (B1235032) X receptor (PXR) and the glucocorticoid receptor (hGR). Studies have shown that hydrocortisone produces a dose-dependent increase in CYP3A4 activation. The formation of hydrocortisone's hydroxylated metabolites, 6β-hydroxycortisol and 6β-hydroxycortisone, is catalyzed by CYP3A4.

Metabolite Identification and Characterization Studies

Following its conversion to hydrocortisone, the compound is metabolized into numerous products. Studies using in vitro models, such as three-dimensional human liver bioreactors, have been employed to identify these metabolites.

Phase I metabolism, which involves oxidation reactions, accounts for a fraction of the metabolic process. Key Phase I metabolites identified include tetrahydrocortisone (B135524) and dihydrocortisone. However, the predominant metabolic pathway is Phase II metabolism, specifically glucuronidation. The major identified Phase II metabolites are glucuronides of tetrahydrocortisol (B1682764) and tetrahydrocortisone. Fungal biotransformation studies of structurally similar compounds like hydrocortisone succinate (B1194679) have also identified metabolites resulting from side-chain cleavage, hydrolysis, and oxidation, such as 11β-hydroxyandrost-4-en-3,17-dione and Δ¹-cortienic acid.

Drug-Drug Interaction Research

As an inducer of CYP3A4, this compound has the potential to interact with numerous co-administered drugs that are substrates for this enzyme.

Modulation of Other Drug Metabolism (e.g., Dihydroergocristine (B93913), Docetaxel (B913), Everolimus, Warfarin)

Hydrocortamate can increase the rate of metabolism of various drugs, potentially reducing their efficacy.

Dihydroergocristine: The metabolism of dihydroergocristine can be accelerated when co-administered with hydrocortamate.

Docetaxel: The metabolism of the chemotherapy agent docetaxel can be increased when combined with hydrocortamate.

Everolimus: Everolimus is metabolized by CYP3A4. As a CYP3A4 inducer, hydrocortamate can increase the metabolism of everolimus, leading to potential interactions.

Warfarin (B611796): The metabolism of warfarin can be increased when combined with hydrocortamate. However, the interaction between corticosteroids and warfarin can be complex, with some reports indicating that corticosteroids may also increase the anticoagulant activities of warfarin. Therefore, this interaction requires careful monitoring.

Co-administered DrugEffect of this compoundMetabolic Pathway Implicated
DihydroergocristineIncreased metabolismCYP3A4
DocetaxelIncreased metabolismCYP3A4
EverolimusIncreased metabolism (potential)CYP3A4
WarfarinIncreased metabolismCYP3A4

Effects on Serum Concentrations of Co-administered Compounds (e.g., Doxorubicin (B1662922), Ensartinib, Erlotinib, Capmatinib)

By inducing CYP3A4, hydrocortamate can decrease the plasma concentrations of co-administered drugs that are CYP3A4 substrates.

Doxorubicin: The serum concentration of doxorubicin can be decreased when it is combined with hydrocortamate.

Ensartinib: Ensartinib is predominantly metabolized in the liver through the CYP3A4 pathway. Co-administration with a CYP3A4 inducer like hydrocortamate is expected to decrease the serum concentration of ensartinib. drugbank.comnih.gov

Erlotinib: Erlotinib is metabolized primarily by CYP3A4. nih.govnih.govclinpgx.org Therefore, its clearance can be accelerated by CYP3A4 inducers, leading to lower serum concentrations.

Capmatinib (B1663548): Capmatinib undergoes metabolism primarily via CYP3A4 and aldehyde oxidase. drugbank.comamegroups.orgnih.gov The use of a strong CYP3A inducer with capmatinib can significantly decrease its plasma concentration. mdpi.com

Co-administered DrugEffect of this compound on Serum ConcentrationMetabolic Pathway Implicated
DoxorubicinDecreasedCYP3A4
EnsartinibDecreased (potential)CYP3A4 drugbank.comnih.gov
ErlotinibDecreased (potential)CYP3A4 nih.govnih.govclinpgx.org
CapmatinibDecreased (potential)CYP3A4 drugbank.comamegroups.orgnih.gov

Pharmacokinetic Modeling and Prediction

Pharmacokinetic (PK) modeling for hydrocortisone, the active moiety of this compound, has been developed to better understand its absorption, distribution, metabolism, and excretion. These models are crucial for predicting drug behavior in the body.

One- and two-compartment population models have been developed to describe the pharmacokinetics of plasma free cortisol, total cortisol, and salivary cortisol. drugbank.com More advanced models have been created that include the protein-binding state of hydrocortisone, accounting for its binding to albumin and corticosteroid-binding globulin (CBG). clinpgx.orgnih.gov These models provide a more accurate prediction of free and total hydrocortisone concentrations in circulation. clinpgx.orgnih.gov Such PK models have been validated using patient data and can predict plasma cortisol levels with high accuracy from a limited number of measurements. clinpgx.orgnih.gov These in-silico tools are valuable for designing drug delivery systems and simulating dosing regimens to mimic endogenous cortisol rhythms. clinpgx.orgnih.gov

Pharmacokinetic ParameterFinding/Model CharacteristicReference
Modeling ApproachOne- and two-compartment population models developed. drugbank.com
Protein BindingAdvanced models incorporate binding to albumin and corticosteroid-binding globulin (CBG). clinpgx.orgnih.gov
Predictive AccuracyModels show high correlation between observed and predicted hydrocortisone concentrations. clinpgx.org
ApplicationUsed for drug delivery design and dosing simulations. clinpgx.orgnih.gov

Chemical Synthesis and Biosynthetic Routes

Synthetic Methodologies for Hydrocortamate (B1605424) Hydrochloride

The final step in producing Hydrocortamate hydrochloride is the chemical modification of the hydrocortisone (B1673445) backbone. This is preceded by the industrial-scale synthesis of the core steroid structure, which has evolved from complex chemical degradations of natural products to more integrated chemoenzymatic pathways.

This compound is the N,N-diethylaminoacetate ester of hydrocortisone. The synthesis of this and other 21-esters of hydrocortisone involves a targeted esterification reaction at the C21-hydroxyl group of the steroid. This transformation is a critical step that imparts specific physicochemical properties to the final molecule.

The esterification of the 21-hydroxyl group is generally more straightforward than at the sterically hindered 17α-hydroxyl position. The process typically involves reacting hydrocortisone or a 17-protected derivative with an activated form of N,N-diethylglycine. While specific details for this compound's synthesis are proprietary, analogous reactions for other steroid esters provide insight into the methodology. For instance, the synthesis of other hydrocortisone 21-esters has been achieved, and the hydrolysis rates of these esters have been studied, indicating that the stability and activity are closely linked to the nature of the ester group datapdf.comnih.gov. The challenge in these syntheses is to achieve high selectivity for the 21-position, avoiding side reactions and ensuring the stability of the final product google.com.

The industrial production of corticosteroids like hydrocortisone relies on semi-synthetic routes starting from abundant natural steroidal precursors. Historically, two primary raw materials have been the foundation of the steroid industry: diosgenin (B1670711) and phytosterols (B1254722). researchgate.netnih.gov

Diosgenin-Based Synthesis : Diosgenin, a sapogenin extracted from yams of the Dioscorea species, was the original cornerstone of the steroid industry. wikipedia.orgtaylorandfrancis.com The classic "Marker Degradation" process converts diosgenin into key C21 steroid precursors like pregnenolone (B344588) and progesterone. wikipedia.org From these intermediates, a series of chemical and microbiological reactions, including specific hydroxylations, are employed to introduce the necessary functional groups to produce hydrocortisone. researchgate.netnih.gov

Phytosterol-Based Synthesis : More recently, phytosterols (plant sterols) derived from sources like soybeans or tall oil from the paper pulp industry have become dominant starting materials due to their abundance and lower cost. pharmaceuticalonline.comnih.gov Unlike the chemical degradation of diosgenin, the conversion of phytosterols relies heavily on microbial biotransformation. Strains of Mycobacterium are widely used as industrial "cell factories" to cleave the aliphatic side chain of phytosterols, yielding key C19 steroid intermediates such as androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). researchgate.netnih.govresearchgate.net These synthons are then further converted into hydrocortisone through subsequent chemical and enzymatic steps. frontiersin.org

Starting MaterialKey Intermediate(s)Primary Conversion Method
Diosgenin16-Dehydropregnenolone acetate, ProgesteroneChemical (Marker Degradation)
Phytosterols (e.g., β-Sitosterol)Androstenedione (AD), Androstadienedione (ADD)Microbial Biotransformation (Mycobacterium sp.)

Engineered Biosynthetic Pathways

Advances in synthetic biology and metabolic engineering have opened new avenues for producing steroid precursors and even complete steroid molecules in engineered microorganisms. This approach offers the potential for more sustainable and efficient production compared to traditional semi-synthesis.

The baker's yeast, Saccharomyces cerevisiae, has been successfully engineered to produce hydrocortisone de novo from a simple carbon source like ethanol (B145695) or sugar. nih.govresearchgate.net This remarkable achievement involves hijacking the yeast's native ergosterol (B1671047) biosynthesis pathway and introducing a heterologous multi-gene pathway from other organisms.

The native yeast pathway produces intermediates that are structurally similar to animal and plant sterols. nih.gov By deleting key genes in the later stages of the ergosterol pathway (e.g., ERG5), the metabolic flux can be redirected towards the production of desired steroid precursors. nih.gov Heterologous genes, often from mammals, are then introduced to convert these yeast sterols into key intermediates like pregnenolone, which is a direct precursor to hydrocortisone. nih.gov This engineered yeast becomes a microbial cell factory capable of total biosynthesis of the complex steroid. researchgate.netresearchgate.net

The construction of efficient microbial cell factories for steroid synthesis relies on a suite of genetic engineering strategies. These techniques are applied to both yeast and bacteria to optimize metabolic pathways and maximize the yield of the target compound. researchgate.net

Key strategies include:

Gene Knockouts : Deleting genes of competing pathways is a critical step. For instance, in S. cerevisiae, knocking out genes responsible for the final steps of ergosterol synthesis prevents the formation of native sterols and channels precursors into the engineered pathway. nih.gov Similarly, in Mycobacterium, genes responsible for degrading the steroid nucleus are removed to allow for the accumulation of valuable intermediates like AD or 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). researchgate.net

Heterologous Gene Expression : Genes from various organisms (e.g., mammalian, plant, or other microbial sources) encoding necessary enzymes are introduced into the host microbe. researchgate.netfudutsinma.edu.ng A major breakthrough was the successful expression of multiple mammalian cytochrome P450 enzymes in yeast to construct the hydrocortisone biosynthetic pathway. researchgate.net

Enzyme Overexpression : To overcome metabolic bottlenecks, the expression levels of key enzymes in the pathway are often increased. fudutsinma.edu.ng This can involve using strong promoters or increasing the gene copy number to boost the production of rate-limiting enzymes.

Pathway Optimization : Advanced strategies involve optimizing the supply of necessary cofactors like NAD(H) and redirecting central metabolism to provide more of the initial building blocks, such as acetyl-CoA, for the steroid synthesis pathway. nih.govmdpi.com

Engineering StrategyOrganism ExamplePurpose
Gene Knockout (e.g., ERG5)S. cerevisiaeRedirect metabolic flux from ergosterol to steroid precursors. nih.gov
Gene Knockout (e.g., kstD)Mycobacterium sp.Prevent degradation of steroid intermediates like AD. researchgate.net
Heterologous ExpressionS. cerevisiaeIntroduce mammalian P450 enzymes for hydrocortisone synthesis. researchgate.net
Overexpression of Key EnzymesMycobacterium sp.Increase yield of specific intermediates like 9α-OH-AD. researchgate.net

The most effective industrial processes for corticosteroid production are often chemoenzymatic, combining the strengths of both microbial biotransformations and chemical synthesis. frontiersin.orgresearchgate.net While total chemical synthesis of complex steroids is possible, it is often lengthy, low-yielding, and struggles with achieving the correct stereochemistry at multiple chiral centers. researchgate.net

Microbial enzymes, by contrast, can perform highly specific reactions with exceptional regio- and stereoselectivity under mild, environmentally friendly conditions. frontiersin.orgnih.gov A classic example in corticosteroid synthesis is the introduction of the hydroxyl group at the C11 position, which is crucial for the anti-inflammatory activity of hydrocortisone. The industrial production of hydrocortisone often features an essential 11β-hydroxylation step carried out by filamentous fungi, such as Curvularia lunata, on a chemically synthesized steroid precursor. nih.gov This integration is powerful: microbes perform the challenging stereospecific oxidation, while more conventional chemical reactions are used for the remaining, less complex transformations. frontiersin.orgnih.gov This hybrid approach leverages the precision of biology and the versatility of chemistry to create an efficient and robust manufacturing process. nih.gov

Therapeutic Efficacy and Preclinical/clinical Research

Anti-inflammatory Efficacy Studies

Assessment in Corticosteroid-Responsive Dermatoses

Corticosteroid-responsive dermatoses are a broad category of skin conditions that react favorably to treatment with topical corticosteroids. While Hydrocortamate (B1605424) hydrochloride is indicated for these conditions, specific clinical trials detailing its efficacy and outcomes in patient populations with various dermatoses could not be identified in the current body of scientific literature. General information on the use of topical corticosteroids indicates they are a mainstay in dermatological therapy for a range of inflammatory skin disorders.

Comparative Potency Analyses with Hydrocortisone (B1673445) and its Esters

The potency of topical corticosteroids is a critical factor in their clinical application. Potency is often determined through vasoconstrictor assays and clinical studies comparing different compounds. There is a lack of available comparative potency analyses that specifically evaluate Hydrocortamate hydrochloride against hydrocortisone or its other esters, such as hydrocortisone butyrate, aceponate, or valerate. The relative potency of this compound within the established corticosteroid classification system remains undefined in the accessible literature.

Efficacy in Acute and Chronic Inflammatory Conditions (e.g., Atopic Dermatitis, Contact Dermatitis, Pruritus with Lichenification, Seborrheic Dermatitis)

Atopic Dermatitis: Clinical trials for other hydrocortisone derivatives have demonstrated their effectiveness in reducing the signs and symptoms of atopic dermatitis. However, dedicated studies on the efficacy of this compound in this patient population are not present in the reviewed literature.

Contact Dermatitis: Both allergic and irritant contact dermatitis are common indications for topical corticosteroids. Research on other hydrocortisone formulations has been conducted, but specific clinical data for this compound in treating contact dermatitis is absent.

Pruritus with Lichenification: Chronic itching (pruritus) leading to thickened, leathery skin (lichenification) is a feature of several dermatoses. Topical corticosteroids are a standard treatment to break the itch-scratch cycle. There is no specific research available on the efficacy of this compound in managing pruritus with lichenification.

Seborrheic Dermatitis: This common inflammatory skin disorder affects seborrheic areas. While low-potency corticosteroids are a treatment option, there are no specific clinical trials or research findings on the use of this compound for seborrheic dermatitis.

Immunosuppressive Research Applications

Glucocorticoids possess immunosuppressive properties that are utilized in both clinical practice and research settings.

Investigations in Autoimmune and Inflammatory Diseases

The immunosuppressive effects of corticosteroids make them valuable in the treatment of autoimmune and inflammatory diseases. Research in this area often involves studying the effects of these compounds on immune cell function and inflammatory pathways. However, specific investigations utilizing this compound in models of autoimmune and inflammatory diseases could not be identified.

Role in Immunosuppressive Regimens

Corticosteroids are integral components of immunosuppressive regimens, particularly in the context of organ transplantation and severe autoimmune diseases. These regimens are carefully designed and studied to balance efficacy with potential side effects. There is no available information to suggest a specific role or study of this compound within established immunosuppressive regimens.

Novel Therapeutic Formulations and Delivery Systems Research

The development of innovative drug delivery systems is a key area of research aimed at enhancing the therapeutic efficacy and patient compliance of corticosteroids like hydrocortisone, the active metabolite of this compound.

Recent advancements in drug delivery have explored the use of orodispersible thin films (ODFs) as a novel dosage form for hydrocortisone prodrugs. ODFs are innovative, single or multilayer sheets of suitable materials that disperse rapidly when placed in the mouth nih.gov. This delivery system is particularly advantageous for pediatric and geriatric patients who may have difficulty swallowing traditional oral dosage forms nih.govfrontiersin.orgnih.govnih.govkarger.com.

A significant challenge in formulating ODFs for hydrocortisone is its low water solubility, which can impede the uniformity of the active pharmaceutical ingredient (API) within the film nih.gov. To overcome this, research has focused on using water-soluble prodrugs of hydrocortisone. A study on the development of an ODF with hydrocortisone 21-hemisuccinate, a water-soluble prodrug, demonstrated the feasibility of this approach nih.govfrontiersin.orgnih.govnih.govkarger.com. The solvent-casting method was utilized to create a thin, flexible, and transparent ODF nih.govkarger.com.

The key components of such an ODF formulation typically include:

Active Pharmaceutical Ingredient (API): A water-soluble hydrocortisone prodrug.

Polymeric Agent: Such as maltodextrin (B1146171) or cellulose (B213188) derivatives, which form the film's structure nih.gov.

Plasticizer: Like glycerol, to ensure flexibility nih.gov.

Other Excipients: To improve disintegration and taste nih.gov.

The resulting ODF loaded with the hydrocortisone prodrug showed acceptable disintegration times and physicochemical stability for at least 84 days at 23°C nih.govnih.govnih.govkarger.com. This research highlights the potential for developing similar ODF formulations for other hydrocortisone prodrugs, such as this compound, to achieve accurate dosing and improve patient outcomes nih.gov.

FeatureDescriptionSource
Dosage Form Orodispersible Thin Film (ODF) nih.govfrontiersin.orgnih.govnih.govkarger.com
Challenge with Hydrocortisone Low water solubility affecting content uniformity. nih.gov
Solution Use of a water-soluble prodrug (Hydrocortisone 21-hemisuccinate). nih.govfrontiersin.orgnih.govnih.govkarger.com
Manufacturing Method Solvent-casting. nih.gov
Key Formulation Components API, polymeric agent, plasticizer, other excipients. nih.gov
Observed Benefits Improved dosing accuracy, suitable for patients with swallowing difficulties. nih.gov

Optimizing dosing regimens for corticosteroids is crucial for maximizing therapeutic benefits while minimizing adverse effects. Research in this area focuses on tailoring the dose and timing of administration to the specific condition and individual patient characteristics. General strategies for effective corticosteroid dosing include initiating treatment with a lower dose and gradually increasing it, establishing a consistent dosing schedule, and regular monitoring to allow for necessary adjustments nih.gov.

For many conditions, a tapering schedule, where the dosage is gradually decreased over time, is recommended to reduce side effects frontiersin.org. The timing of administration is also an area of investigation, as evidence suggests that the timing of glucocorticoid intake can influence its effectiveness and side-effect profile, potentially due to the differential expression of steroid receptors in various organs at different times of the day nih.gov.

In the context of acute respiratory distress syndrome (ARDS), studies have compared different dosing strategies. A meta-analysis indicated that low-dose corticosteroid treatment was associated with a lower mortality rate in patients with ARDS compared to high-dose regimens karger.com. For COVID-19-related ARDS, research has compared short-term, high-dose methylprednisolone (B1676475) with long-term, low-dose regimens, though no significant differences in several clinical outcomes were found northwestern.edu. The RECOVERY trial, for instance, showed that a low-dose dexamethasone (B1670325) regimen (6 mg per day for 10 days) reduced mortality in hospitalized COVID-19 patients requiring respiratory support frontiersin.org.

These studies on various corticosteroids provide a framework for investigating optimized dosing for this compound, with a focus on identifying the lowest effective dose for the shortest necessary duration to enhance patient outcomes.

Dosing StrategyKey Findings/RecommendationsRelevant ConditionsSource
General Principles Start low and go slow, consistent scheduling, regular monitoring, tapering.General Corticosteroid Use nih.govfrontiersin.org
Timing of Administration Timing may affect efficacy and side effects due to circadian rhythms of steroid receptors.General Corticosteroid Use nih.gov
Low-Dose vs. High-Dose Low-dose regimens were associated with lower mortality in ARDS.ARDS karger.com
Specific Regimens 6 mg/day of dexamethasone for 10 days showed benefit in hospitalized COVID-19 patients.COVID-19 frontiersin.org

Emerging Research Areas and Unexplored Applications

Ongoing research continues to explore the therapeutic potential of corticosteroids in a variety of conditions, focusing on their role in modulating the complex inflammatory and immune responses.

The use of corticosteroids, particularly hydrocortisone, in severe sepsis and septic shock has been a subject of extensive research and debate. Corticosteroids are potent anti-inflammatory agents that can also modulate the immune response and have effects on cardiovascular function e-century.us.

In patients with septic shock, hydrocortisone has been investigated for its ability to restore hemodynamic stability. Some studies have shown that low-dose hydrocortisone therapy can lead to a quicker reversal of shock frontiersin.orgoup.com. The Surviving Sepsis Campaign guidelines have evolved over time, with the 2021 guidelines suggesting the use of intravenous corticosteroids for adults with septic shock who have an ongoing requirement for vasopressor therapy frontiersin.org. The typical recommended dose is 200 mg of hydrocortisone per day, administered as intermittent boluses or a continuous infusion frontiersin.orgnih.gov.

However, the effect of corticosteroids on mortality in septic shock remains controversial. While some trials, such as the APROCCHSS trial, found that hydrocortisone plus fludrocortisone (B194907) reduced 90-day mortality, the larger ADRENAL trial did not show a significant difference in 90-day mortality between the hydrocortisone and placebo groups karger.comnih.gov. Despite the lack of a definitive mortality benefit in all studies, the consistent finding of faster shock resolution suggests a role for hydrocortisone in the hemodynamic management of septic shock frontiersin.orgnih.gov.

The rationale for using corticosteroids in these critical illnesses also stems from the concept of critical illness-related corticosteroid insufficiency (CIRCI), a state of dysregulated hypothalamic-pituitary-adrenal axis function during systemic inflammation nih.gov.

ConditionKey Research FindingsGuideline Recommendations (Surviving Sepsis Campaign 2021)Source
Severe Sepsis/Septic Shock Hydrocortisone may lead to faster shock reversal.Suggests IV corticosteroids for adults with septic shock and ongoing vasopressor requirement. frontiersin.orgkarger.comfrontiersin.orgoup.comnih.gov
Hemodynamic Modulation Corticosteroids can increase cardiac output and the responsiveness of vascular adrenergic receptors.The typical dose is 200 mg/day of hydrocortisone. frontiersin.orge-century.usnih.gov
Mortality The effect on mortality is debated, with conflicting results from major clinical trials.- frontiersin.orgkarger.comnih.gov

Glucocorticoids exert their anti-inflammatory effects in large part by modulating the production and action of a wide array of cytokines. The primary mechanism involves the glucocorticoid receptor (GR), which, when activated, can repress the transcription of numerous pro-inflammatory genes.

Research has shown that glucocorticoids strongly inhibit the production of several key pro-inflammatory cytokines, including:

Interleukin-1β (IL-1β): A potent pyrogen and inflammatory mediator.

Interferon-γ (IFN-γ): A key cytokine in Th1-mediated immune responses.

Tumor Necrosis Factor-α (TNF-α): A central regulator of inflammation.

Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles.

This inhibition is achieved through mechanisms such as the inactivation of key pro-inflammatory transcription factors like AP-1 and NF-κB nih.gov. By suppressing these cytokines, glucocorticoids can dampen the inflammatory cascade that characterizes many systemic inflammatory conditions frontiersin.orgkarger.com.

The effect of glucocorticoids on the anti-inflammatory cytokine Interleukin-10 (IL-10) is more complex. While some cellular studies suggest that glucocorticoids also inhibit the production of IL-10, other research points to a more nuanced interaction nih.gov. For instance, in patients with severe sepsis, hydrocortisone treatment was associated with an enhanced production of IL-10 alongside a reduction in pro-inflammatory cytokines.

Furthermore, the ratio of certain cytokines, such as the IFN-γ/IL-10 ratio, is being investigated as a potential biomarker to stratify patients with septic shock who may benefit from hydrocortisone therapy. A low IFN-γ/IL-10 ratio has been associated with improved survival in patients receiving hydrocortisone, suggesting that the balance between pro- and anti-inflammatory responses may be critical in determining treatment outcomes nih.gov.

CytokineEffect of GlucocorticoidsMechanism of ActionSource
IL-1β Inhibition of production.Repression of pro-inflammatory gene transcription. nih.gov
IFN-γ Inhibition of production.Repression of pro-inflammatory gene transcription. nih.gov
TNF-α Inhibition of production.Repression of pro-inflammatory gene transcription. nih.gov
IL-6 Inhibition of production.Repression of pro-inflammatory gene transcription. nih.gov
IL-10 Complex; can be inhibited or enhanced depending on the context.Modulation of immune response. nih.govnih.gov

Toxicological Investigations and Safety Pharmacology

Analytical Methodologies for Toxicological Screening

Toxicological screening for Hydrocortamate (B1605424) hydrochloride involves a variety of sophisticated analytical techniques capable of identifying and quantifying the compound in complex biological matrices. The choice of method often depends on the required sensitivity, specificity, and the nature of the sample being analyzed.

Liquid chromatography-mass spectrometry (LC-MS) has become a central tool in toxicological analysis due to its high sensitivity and specificity, particularly for non-volatile and heat-labile compounds like corticosteroids. nih.gov LC-MS and its tandem version, LC-MS/MS, are frequently employed for the definitive identification and quantification of drugs and their metabolites in biological fluids. youtube.comresearchgate.net

The process involves separating the compound from the matrix using high-performance liquid chromatography (HPLC) followed by detection and identification using mass spectrometry. For a compound like Hydrocortamate hydrochloride, reversed-phase HPLC is commonly used for separation. nih.govd-nb.inforesearchgate.net A sensitive and specific reversed-phase ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry method has been utilized to evaluate the metabolism of the active moiety, hydrocortisone (B1673445). nih.govresearchgate.net The molecular information provided by mass spectrometry allows for a high degree of certainty in the identification of the target analyte. youtube.com

Table 1: Typical LC-MS Parameters for Corticosteroid Analysis

ParameterTypical ConditionReference
ChromatographyReversed-Phase (e.g., C18 column) nih.govresearchgate.net
Mobile PhaseAcetonitrile/Methanol and Water with additives (e.g., formic acid) d-nb.inforesearchgate.net
Detection ModeTandem Mass Spectrometry (MS/MS) nih.govresearchgate.net
IonizationElectrospray Ionization (ESI) researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the general screening of unknown drugs in toxicology, valued for its ability to produce universal and reproducible mass spectra. nih.govshimadzu.comresearchgate.net However, its application to compounds like this compound has limitations. GC-MS is best suited for volatile and thermally stable analytes. nih.gov Corticosteroids are generally non-volatile, necessitating a chemical derivatization step to increase their volatility and thermal stability before they can be analyzed by GC-MS. nih.gov This additional sample preparation step can add complexity to the analytical workflow. Despite this, GC-MS remains a standard approach in many forensic and clinical toxicology laboratories for comprehensive drug screening. shimadzu.com

Table 2: Comparison of GC-MS Suitability for this compound Analysis

AspectConsiderationReference
Volatility RequirementRequires chemical derivatization for non-volatile steroids. nih.gov
AdvantagesExcellent for general unknown screening; extensive spectral libraries available. nih.govshimadzu.com
DisadvantagesAdditional sample preparation (derivatization) is required; potential for thermal degradation. nih.gov

Immunological assays (IAs) are often used as a first-line screening tool in toxicology because they are rapid and can be automated for high-throughput analysis. nih.gov These assays use antibodies to detect specific drugs or drug classes. However, a significant limitation of IAs in the context of toxicological analysis is their analytical specificity. nih.gov Antibodies may cross-react with structurally similar compounds, leading to a result that indicates the presence of a drug class (e.g., corticosteroids) rather than a specific compound like this compound. nih.gov Therefore, positive results from immunological screening typically require confirmation by a more selective and definitive method, such as LC-MS/MS or GC-MS, to ensure accurate identification. nih.govyoutube.com

The validation of analytical methods is a critical aspect of quality assurance in toxicology to ensure that the results are reliable and fit for their intended purpose. unodc.org Regulatory guidelines from bodies like the FDA and international standards outline the parameters that must be evaluated. routledge.com For a method designed to detect and quantify this compound in biological matrices like blood or urine, validation would assess several key performance characteristics. unodc.org

Key validation parameters include:

Accuracy : The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of the analyte. d-nb.info

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. d-nb.info This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. youtube.com

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.govd-nb.info

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. d-nb.info

Table 3: Example Validation Parameters for Hydrocortisone HPLC Methods

ParameterExample Acceptance Criteria/ResultReference
Linearity (r²)≥ 0.998 nih.gov
Accuracy (Recovery %)98–102% d-nb.info
Precision (RSD %)≤ 2% d-nb.info
LOD1.0662 × 10⁻² mg/ml nih.gov
LOQ3.23076 × 10⁻² mg/ml nih.gov

Metabolite Profiling in Toxicological Contexts

Hydrocortamate is an ester prodrug of hydrocortisone. drugbank.com In the body, it is expected to be rapidly hydrolyzed to hydrocortisone, which then undergoes extensive metabolism. Therefore, metabolite profiling in toxicological studies focuses on the metabolites of hydrocortisone. nih.govnih.gov LC-MS-based approaches are particularly powerful for these studies, as they can detect and identify both Phase I (functionalization) and Phase II (conjugation) metabolites concurrently. researchgate.netthermofisher.com

Studies on hydrocortisone metabolism in human liver systems have identified several key metabolites. The primary metabolic pathways involve reduction of the A-ring and the 20-keto group, as well as conjugation with glucuronic acid. nih.govnih.gov

Once metabolites are detected and identified, their toxicological relevance must be assessed. A metabolite is generally considered "relevant" if it is suspected of having biological activity comparable to the parent compound or possesses inherent toxicological properties that are considered unacceptable. europa.eueuropa.eu

The assessment of relevance typically follows a tiered approach:

Identification and Quantification : Using techniques like LC-MS to identify metabolites such as tetrahydrocortisone (B135524), dihydrocortisol, and their glucuronide conjugates, which are known metabolites of hydrocortisone. nih.govresearchgate.netnih.gov

Hazard Screening : Evaluating the identified metabolites for potential hazards. This includes screening for biological activity, genotoxicity (e.g., Ames test), and other specific toxicological endpoints like reproductive toxicity. europa.eueuropa.eu

Metabolites that are also formed in mammalian laboratory animal studies are generally considered to have been intrinsically assessed during standard toxicity studies of the parent compound. europa.eu

Table 4: Major Metabolites of Hydrocortisone Identified in In Vitro Studies

Metabolic PhaseMetabolite NameReference
Phase ITetrahydrocortisone nih.govresearchgate.netnih.gov
Phase IDihydrocortisol nih.govresearchgate.netnih.gov
Phase IITetrahydrocortisol (B1682764) glucuronide nih.govresearchgate.netnih.gov
Phase IITetrahydrocortisone glucuronides nih.govresearchgate.netnih.gov

Advanced Toxicological Research Paradigms

The toxicological assessment of this compound, a synthetic glucocorticoid, extends into advanced research areas to provide a more nuanced understanding of its safety profile. drugbank.comnih.gov These paradigms move beyond standard acute and chronic toxicity studies to investigate specific mechanisms of toxicity, potential interactions with other substances, and its detection in forensic contexts.

In Vitro and In Vivo Models for Safety Assessment

Comprehensive safety assessment of corticosteroids like this compound relies on a combination of in vitro and in vivo models. These models are crucial for identifying potential hazards and understanding the mechanisms of toxicity at cellular and systemic levels. nih.gov

In Vitro Models

In vitro toxicology studies provide a valuable, high-throughput, and ethically considerate alternative to animal testing for initial safety screening. labcorp.com These methods allow for the rapid identification of toxic compounds and can be used to study mechanisms of toxicity at the cellular and subcellular levels. nih.gov For corticosteroids, in vitro models are particularly useful for assessing cytotoxicity and metabolic effects. nih.gov

Commonly used in vitro assays for assessing the toxicity of corticosteroids include:

Cell Viability Assays: Assays such as MTT and MTS are used to measure the metabolic activity of cells and infer their viability after exposure to a substance. wikipedia.org

Cytotoxicity Assays: These assays can determine the concentration at which a substance becomes toxic to cells. For example, studies on other corticosteroids have evaluated their cytotoxic effects on cell lines like human mesenchymal stem cells. nih.gov

Primary Hepatocyte Cultures: These are used to study the metabolic pathways of a drug and its potential for liver toxicity. nih.gov

A study on the in vitro toxicity of various corticosteroids on canine chondrocytes and synoviocytes demonstrated that some corticosteroids can lead to a complete loss of cell viability, highlighting the importance of such models in preclinical safety assessment. nih.gov

In Vitro ModelEndpoint MeasuredRelevance for this compound
Primary cell cultures (e.g., hepatocytes, chondrocytes)Cytotoxicity, metabolic activity, cell viabilityAssessment of direct cellular toxicity and metabolic disruption.
3D tissue modelsCell viability, tissue-specific functionsMore physiologically relevant assessment of toxicity compared to 2D cultures.
High-throughput screening assaysVarious cellular and biochemical endpointsRapid screening for potential toxicities early in development.

In Vivo Models

While in vitro studies are instrumental, in vivo models are necessary to understand the complex physiological and toxicological effects of a substance within a living organism. nih.govbiorxiv.org For glucocorticoids, animal models are used to investigate a range of toxicological endpoints.

Key aspects of in vivo toxicological research for corticosteroids include:

Acute and Chronic Toxicity Studies: These studies establish the maximum tolerated dose and identify potential adverse effects after single or repeated exposure. anabolicpoint.com

Carcinogenicity Studies: Long-term studies are conducted to assess the potential for a compound to cause cancer. anabolicpoint.com

Developmental and Reproductive Toxicology Studies: These studies evaluate the potential for adverse effects on fertility, fetal development, and offspring.

In vivo studies on glucocorticoids have investigated their impact on various physiological systems. For instance, research has explored the effects of glucocorticoid disruption on the immune system, such as alterations in lymphocyte populations. nih.govresearchgate.net Animal models, such as rats, have been used to study the toxic and teratogenic effects of corticosteroids on embryonic development. researchgate.net

In Vivo ModelToxicological EndpointExample Finding for Corticosteroids
Rodent models (rats, mice)Systemic toxicity, carcinogenicity, reproductive toxicityStudies on prednisolone (B192156) have evaluated its effects on embryonic development. researchgate.net
Canine modelsLocal tissue toxicityEvaluation of chondrotoxicity and synoviocyte viability after intra-articular administration. nih.gov
Zebrafish larvaeDevelopmental toxicity, gene expression changesAlterations in genes associated with biological functions have been observed with exposure to various glucocorticoids. nih.gov

Drug-Drug Interaction Studies in a Toxicology Framework

The potential for drug-drug interactions is a critical component of toxicological assessment. Hydrocortamate, as a glucocorticoid, may be metabolized by cytochrome P-450 enzymes, creating a potential for interactions with other drugs that are substrates, inducers, or inhibitors of these enzymes. drugbank.com Such interactions can alter the metabolism of either drug, potentially leading to increased toxicity or reduced efficacy.

Hydrocortamate is known to be a substrate for Cytochrome P-450 3A4 (CYP3A4). drugbank.com Therefore, co-administration with strong inhibitors or inducers of this enzyme could significantly impact its plasma concentrations.

Potential Interactions with Hydrocortamate: drugbank.com

Increased Metabolism: When combined with inducers of CYP3A4, the metabolism of Hydrocortamate can be increased, potentially leading to reduced therapeutic effect. drugbank.com

Decreased Metabolism: Co-administration with inhibitors of CYP3A4 can decrease the metabolism of Hydrocortamate, leading to higher plasma concentrations and an increased risk of adverse effects.

For example, studies on the parent compound, hydrocortisone, have shown numerous potential drug interactions. There are 648 drugs known to interact with hydrocortisone, with 89 of these interactions being major. drugs.comdrugs.com Research in rats has demonstrated that hydrocortisone can significantly enhance the bioavailability of orally administered loratadine, highlighting the importance of investigating such interactions. researchgate.net

Interacting Drug ClassPotential Outcome of Interaction with this compoundToxicological Concern
CYP3A4 InducersIncreased metabolism of this compoundReduced efficacy, potentially leading to treatment failure.
CYP3A4 InhibitorsDecreased metabolism of this compoundIncreased plasma concentrations, leading to a higher risk of systemic corticosteroid toxicity.
Other CYP3A4 SubstratesCompetition for metabolismAltered metabolism of either drug, with unpredictable effects on efficacy and toxicity.

Forensic Toxicology Applications and Methodologies

Forensic toxicology involves the analysis of biological samples to detect the presence of drugs and other toxic substances, and to interpret their effects in a medico-legal context. soft-tox.orgojp.govwikipedia.org While this compound is a therapeutic agent, its detection can be relevant in various forensic scenarios.

Applications in Forensic Investigations:

Postmortem Toxicology: In cases of sudden or unexplained death, toxicological analysis may be performed to determine if the presence of corticosteroids, including Hydrocortamate, contributed to the death. anabolicpoint.com Overdoses of corticosteroids can lead to significant physiological disturbances. medlineplus.gov

Human Performance Toxicology: This area investigates the effects of drugs on human behavior and performance. While not typically associated with impairment in the same way as central nervous system depressants or stimulants, high levels or misuse of corticosteroids could be relevant in certain cases.

Workplace Drug Testing: Although not a primary target in standard workplace drug testing panels, the use of corticosteroids may be investigated in specific circumstances, particularly in regulated industries or professional sports. soft-tox.org

Analytical Methodologies:

The detection and quantification of corticosteroids like this compound in biological specimens require sensitive and specific analytical techniques.

Immunoassays: These are often used as an initial screening method due to their speed and cost-effectiveness. wikipedia.org However, they may lack the specificity to distinguish between different corticosteroids.

Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the gold standards for confirmation and quantification. anabolicpoint.com These methods provide high sensitivity and specificity, allowing for the unambiguous identification of the compound and its metabolites.

Analytical TechniqueApplication in this compound DetectionAdvantages
ImmunoassayInitial screening of biological samples (e.g., urine, blood).Rapid, high-throughput, and cost-effective.
Gas Chromatography-Mass Spectrometry (GC-MS)Confirmation and quantification of the drug and its metabolites.High specificity and sensitivity, provides structural information. anabolicpoint.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Preferred method for confirmation and quantification of corticosteroids in biological matrices.High specificity, sensitivity, and suitable for a wide range of compounds.

Phases of Clinical Development Relevant to this compound

The clinical development of a topical corticosteroid is a structured, multi-phase process designed to rigorously evaluate its safety and efficacy before it can be made available to the public.

Before any human testing can begin, a candidate compound like this compound would undergo comprehensive preclinical evaluation. The primary goal of this stage is to determine if the product is reasonably safe for initial studies in humans. fda.gov For a topical drug, this involves a specific set of non-clinical safety studies, even if the active pharmaceutical ingredient has been approved for other uses. dowdevelopmentlabs.com The safety profile is considered formulation-dependent. dowdevelopmentlabs.com

Key preclinical studies for a topical corticosteroid would typically include:

Pharmacology: Studies to characterize the drug's mechanism of action and its effects on relevant biological systems.

Toxicology: A range of studies to identify potential risks. For a topical agent, this includes primary skin irritation, dermal sensitization (allergic potential), and repeat-dose dermal toxicity to assess the effects of cumulative exposure. dowdevelopmentlabs.com Systemic toxicity and toxicokinetics are also evaluated, especially if systemic absorption is anticipated. dowdevelopmentlabs.com

Animal Models: Glucocorticoids are used to induce various conditions in animal models, such as skin atrophy, which can help in understanding the drug's effects and side effects. phypha.ir

Upon successful completion of preclinical studies, the sponsor would submit an Investigational New Drug (IND) application to a regulatory body like the FDA. tfscro.com This application is a formal request to begin clinical trials in humans. openmedscience.comnih.gov The IND application must contain three broad categories of information fda.govopenmedscience.com:

Animal Pharmacology and Toxicology Studies: All preclinical data gathered to allow regulators to assess the safety of initial human testing. fda.gov

Manufacturing Information: Detailed information on the composition, manufacturing process, stability, and quality controls for the drug substance and the final product to ensure consistent batches can be produced. fda.gov

Clinical Protocols and Investigator Information: Detailed plans for the proposed clinical studies to evaluate whether the trials will expose human subjects to unnecessary risks. fda.gov

An IND goes into effect 30 days after the FDA receives the application, unless the agency notifies the sponsor of a "Clinical Hold," which would delay the start of human trials. fda.gov

Illustrative Preclinical Study for a Topical Corticosteroid
Study Type Dermal Sensitization Study (Guinea Pig Maximization Test)
Objective To assess the potential of the test article to induce skin sensitization (allergic contact dermatitis).
Test System Albino Guinea Pigs (Hartley strain)
Methodology Induction Phase: Intradermal injections of the test article, followed by topical application to the same site one week later.
Challenge Phase: Two weeks after induction, a non-irritating concentration of the test article is applied topically to a naive site.
Evaluation Skin reactions at the challenge site are scored for erythema and edema at 24 and 48 hours post-application.
Example Finding The test article did not produce a significant sensitization reaction compared to the negative control group.

Assuming an IND is approved, the clinical development of this compound would proceed through a series of phases, each with a distinct objective. The design of these trials is critical for establishing safety and efficacy. For topical drugs used in conditions like osteoarthritis or other inflammatory skin conditions, randomized controlled trials (RCTs) are the gold standard. nih.gov

Phase I: The first studies in humans, typically involving a small number of healthy volunteers. For a topical drug, Phase I trials focus on safety, assessing skin tolerance (irritation, sensitization), and measuring the extent of systemic absorption. biopharmaservices.com

Phase II: These studies are conducted in a larger group of patients with the target condition. The primary goals are to evaluate the drug's effectiveness and to further assess its safety. Different concentrations of the drug may be tested to determine the optimal dose.

Phase III: Large-scale, multicenter trials involving hundreds to thousands of patients. These pivotal studies are designed to confirm the drug's efficacy, monitor side effects, and compare it to commonly used treatments or a placebo. nih.gov The results of successful Phase III trials form the basis for a New Drug Application (NDA) seeking marketing approval.

The design of clinical trials for topical anti-inflammatory drugs often includes specific endpoints. For instance, in trials for osteoarthritis, endpoints might include changes in the Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index and Visual Analog Scale (VAS) scores for pain. painphysicianjournal.com The formulation of a topical drug (e.g., gel, cream, patch) is a key factor, as it significantly affects drug delivery and absorption, and thus efficacy. oup.comtandfonline.com

Illustrative Phase II Clinical Trial Design
Trial Title A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound Cream in Adults with Atopic Dermatitis
Number of Participants 150
Study Arms 1. This compound Cream 0.1%
2. This compound Cream 0.05%
3. Placebo Cream
Primary Endpoint Percentage of subjects achieving an Investigator's Global Assessment (IGA) score of 'Clear' or 'Almost Clear' (0 or 1) at Week 4.
Secondary Endpoints - Change from baseline in Eczema Area and Severity Index (EASI) score.
- Reduction in pruritus (itch) score.
- Incidence of adverse events.
Duration 4 weeks of treatment followed by a 2-week follow-up period.

After a drug is approved and marketed, its evaluation is not over. Post-marketing surveillance (PMS) is the practice of monitoring the safety of a drug once it is used by the general population. wikipedia.org This phase is crucial because pre-approval clinical trials, which involve a limited number of carefully selected patients, cannot detect all possible side effects. fda.gov Rare adverse reactions are more likely to be identified when a large and diverse population is exposed to the drug. nih.gov

Phase IV studies are conducted after a drug has been marketed. These studies can be mandated by regulatory authorities or sponsored by the pharmaceutical company. Their purposes include:

Identifying rare or long-term adverse effects. nih.gov

Assessing the drug's real-world effectiveness in various populations.

Comparing the drug with other available treatments.

Evaluating the drug's benefit in specific patient subgroups.

Regulatory agencies like the FDA maintain systems for post-marketing surveillance, such as the FDA Adverse Event Reporting System (FAERS) and the MedWatch program, which allow healthcare professionals and the public to report suspected adverse reactions voluntarily. fda.gov

Translational Research Approaches

Translational research acts as a bridge, aiming to move discoveries from basic science ("the bench") into clinical applications ("the bedside"). nih.gov This process is essential for ensuring that promising findings from laboratory and animal studies are successfully and efficiently developed into effective human therapies.

Animal models are a cornerstone of preclinical drug development. nih.gov In the context of corticosteroids, rodent models are used to study both the therapeutic effects and the potential side effects of these compounds. nih.gov For example, animal studies can investigate the impact of glucocorticoids on various physiological systems, providing insights that are critical for predicting human responses. phypha.ir

However, translating findings across species is a significant challenge due to inherent biological differences in genetics, metabolism, and immune systems between animals and humans. crownbio.com What works in an animal model may not be effective or safe in humans. dvm360.com Therefore, careful selection of the appropriate animal model is critical. nih.gov Cross-species studies help researchers understand these differences and improve the predictive value of preclinical models. For instance, researchers may confirm that a drug targets the same receptor or pathway in both animal models and human tissues to increase the likelihood of translational success. fredhutch.org

The transition from preclinical to clinical research is a major hurdle in drug development, with a high failure rate. nih.gov A key goal of translational research is to close this gap by improving the ability to predict clinical outcomes from preclinical data. crownbio.com

Several strategies are employed to bridge this divide:

Biomarker Utilization: Biomarkers are measurable indicators of a biological state or condition. Using the same biomarkers in both preclinical models and clinical trials can create a direct link between the two, helping to confirm that the drug is having the intended biological effect. nordicbioscience.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves creating mathematical models to describe the relationship between drug dose, concentration in the body (PK), and the resulting therapeutic effect (PD). Data from animal studies can be used to build initial models, which are then refined with data from human trials to help predict effective dosing regimens.

Improved Preclinical Models: There is an ongoing effort to develop preclinical models that more accurately mimic human disease and physiology, such as using human cells or tissues in laboratory studies or developing more sophisticated animal models. crownbio.com

Ultimately, successful translation requires a continuous feedback loop between basic research and clinical practice, allowing clinical observations to inform and refine preclinical research strategies. nih.gov

Q & A

Q. What are the key structural and functional characteristics of Hydrocortamate hydrochloride that distinguish it from other glucocorticoids?

this compound is a synthetic glucocorticoid esterified to enhance lipophilicity, improving topical penetration in dermatological applications. Unlike hydrocortisone, its structure includes a chlorinated aromatic ring and a hydrochloride salt moiety, which may influence solubility and receptor binding affinity. Functional differentiation lies in its anti-inflammatory potency and reduced systemic absorption due to esterification, making it suitable for localized treatment of corticosteroid-responsive skin conditions . Methodologically, structural confirmation relies on techniques like nuclear magnetic resonance (NMR) and mass spectrometry, while functional characterization involves receptor-binding assays using glucocorticoid receptor (GR)-transfected cell lines .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantification, validated per International Council for Harmonisation (ICH) guidelines. A typical method employs a reversed-phase C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0), and detection at 240 nm. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity, with a lower limit of quantification (LLOQ) of 1 ng/mL. Method validation must include specificity, linearity (1–100 µg/mL), precision (RSD <2%), and recovery (95–105%) .

Advanced Research Questions

Q. How can researchers design in vitro models to assess the anti-inflammatory efficacy of this compound while controlling for corticosteroid receptor specificity?

To evaluate receptor specificity, use GR-deficient vs. GR-overexpressing cell lines (e.g., A549 or HaCaT cells) treated with this compound. Measure downstream anti-inflammatory markers (e.g., IL-6, TNF-α suppression) via ELISA. Include control groups with GR antagonists (e.g., mifepristone) to confirm GR-mediated effects. For topical efficacy, utilize reconstructed human epidermis (RHE) models to simulate skin penetration and assess cytokine release post-LPS stimulation. Normalize data to protein content or cell viability (MTT assay) to account for cytotoxicity .

Q. What strategies are effective in resolving contradictory data regarding the transdermal absorption efficiency of this compound across different experimental models?

Contradictions often arise from variability in skin models (e.g., murine vs. human skin), formulation vehicles, or assay sensitivity. To address this:

  • Standardize skin source (e.g., human abdominal skin, 200–400 µm thickness).
  • Use Franz diffusion cells with receptor fluid (pH 7.4 PBS) and validate recovery rates (>90%).
  • Compare absorption in finite vs. infinite dose conditions.
  • Apply meta-analysis to pooled data from studies using identical methodologies. For discordant in vivo vs. in vitro results, employ microdialysis in live models to measure real-time tissue concentrations .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported GR binding affinities of this compound in literature?

Discrepancies may stem from assay conditions (e.g., ligand concentration, temperature) or receptor isoforms. To reconcile

Replicate assays using standardized protocols (e.g., radioligand displacement with 3^3H-dexamethasone).

Perform competitive binding curves across multiple cell lines (e.g., COS-7 GRα vs. GRβ).

Validate findings with orthogonal methods (e.g., fluorescence polarization).

Report full experimental parameters (e.g., buffer composition, incubation time) to enable cross-study comparisons .

Safety and Handling in Research Settings

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Engineering Controls: Use fume hoods for powder handling; avoid aerosolization.
  • Decontamination: Clean spills with 70% ethanol; dispose of waste via approved hazardous disposal facilities.
  • Storage: Store at 2–8°C in airtight containers, segregated from strong oxidizers.
  • Emergency Measures: For skin contact, wash with soap/water for 15 minutes; seek medical attention for persistent irritation .

Experimental Design for Pharmacokinetic Studies

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Focus on:

  • Bioavailability: Compare AUC0_{0-∞} after topical vs. intravenous administration in rodent models.
  • Half-life (t1/2t_{1/2}): Determine via non-compartmental analysis using plasma concentration-time curves.
  • Metabolite Profiling: Identify primary metabolites (e.g., free hydrocortamate) using LC-MS/MS.
  • Tissue Distribution: Quantify drug levels in target (skin) vs. non-target (liver, kidney) tissues post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrocortamate hydrochloride
Reactant of Route 2
Reactant of Route 2
Hydrocortamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.